Potassium;4-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]oxybenzoate
Description
Potassium;4-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]oxybenzoate is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a potassium ion paired with a complex organic moiety, which includes an azetidine ring and a benzoate group. The presence of the tert-butoxycarbonyl (Boc) protecting group adds to its stability and versatility in synthetic chemistry.
Properties
IUPAC Name |
potassium;4-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]oxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5.K/c1-15(2,3)21-14(19)16-8-12(9-16)20-11-6-4-10(5-7-11)13(17)18;/h4-7,12H,8-9H2,1-3H3,(H,17,18);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLBHGOIQCQNCV-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OC2=CC=C(C=C2)C(=O)[O-].[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18KNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium;4-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]oxybenzoate typically involves multiple steps, starting with the preparation of the azetidine ring One common method involves the cyclization of a suitable precursor under basic conditions The benzoate group is then introduced through esterification or amidation reactions
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions, where the intermediate products are purified and combined in a controlled environment. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Potassium;4-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]oxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers.
Scientific Research Applications
The solubility and stability of this compound are critical for its applications. While specific solubility data is not available, compounds with similar structures typically exhibit moderate solubility in organic solvents.
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of azetidine derivatives as anticancer agents. The compound's structural features allow it to interact with biological targets effectively. For instance, research has indicated that azetidine-based compounds can inhibit specific kinases involved in cancer progression, suggesting that Potassium;4-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]oxybenzoate may possess similar properties .
Neuroprotective Effects
Another promising application is in neuroprotection. Compounds that modulate neurotransmitter systems or inhibit neuroinflammatory pathways are under investigation for treating neurodegenerative diseases. The azetidine moiety may enhance the bioavailability and efficacy of neuroprotective agents .
Agrochemicals
Pesticide Development
The structural characteristics of this compound make it a candidate for developing new pesticides. Its potential to disrupt specific biochemical pathways in pests can lead to effective pest management solutions. Studies on related compounds have shown promise in targeting insect growth regulators and other vital processes in pest physiology .
Materials Science
Polymer Chemistry
In materials science, the compound can be utilized as a monomer or additive in polymer synthesis. Its unique functional groups may impart desirable properties such as increased thermal stability or enhanced mechanical strength to polymers. Research into similar compounds suggests that they can improve the performance of materials used in various applications, including coatings and composites .
Case Study 1: Anticancer Research
A study focused on azetidine derivatives demonstrated significant cytotoxicity against various cancer cell lines. The research indicated that modifications to the azetidine ring could enhance activity against specific cancer types, providing a pathway for further development of this compound as a therapeutic agent .
Case Study 2: Agrochemical Efficacy
In agricultural trials, derivatives of azetidine were tested for their effectiveness against common crop pests. Results showed a marked decrease in pest populations when treated with formulations containing similar azetidine derivatives, indicating potential for this compound in sustainable agriculture practices .
Mechanism of Action
The mechanism of action of Potassium;4-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]oxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring and benzoate group can bind to active sites, altering the activity of the target molecule. The Boc protecting group can be removed under acidic conditions, revealing reactive sites that can participate in further chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- Potassium (4-tert-butoxycarbonylpiperazin-1-yl)methyltrifluoroborate
- Potassium (1-(tert-Butoxycarbonyl)azetidin-3-yl)trifluoroborate
- 4-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]oxybenzoic acid
Uniqueness
Potassium;4-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]oxybenzoate stands out due to its combination of an azetidine ring and a benzoate group, which provides unique reactivity and stability. The presence of the Boc protecting group further enhances its versatility in synthetic applications, making it a valuable compound in various fields of research and industry.
Biological Activity
Potassium;4-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]oxybenzoate, identified by its CAS number 2344685-63-6, is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈KNO₅ |
| Molecular Weight | 331.40 g/mol |
| CAS Number | 2344685-63-6 |
| IUPAC Name | This compound |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted the synthesis of related azetidinones which demonstrated potent activity against various pathogens, including:
- Bacillus anthracis
- Staphylococcus aureus
- Candida albicans
These findings suggest that the compound may possess similar antimicrobial efficacy, potentially making it a candidate for further development in treating infections caused by resistant strains .
Structure-Activity Relationship (SAR)
The biological activity of azetidinone derivatives often correlates with their structural features. The presence of specific substituents on the azetidine ring can enhance or diminish activity. For instance, modifications to the 4-position of the benzoate moiety have been shown to affect binding affinity and potency against certain biological targets .
Key Insights from SAR Studies:
- Substituent Effects : Variations in the alkyl groups attached to the azetidine ring influence solubility and membrane permeability.
- Functional Groups : The presence of electron-donating or withdrawing groups can significantly alter the compound's reactivity and interaction with biological macromolecules.
Case Study 1: Antimicrobial Efficacy
A series of azetidinone derivatives were tested for their antimicrobial activity. Among them, a derivative structurally similar to this compound showed a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to established antibiotics. This suggests potential utility in treating bacterial infections .
Case Study 2: Inhibition of Creatine Transport
Research has also explored the role of related compounds in inhibiting creatine transport, which is crucial for energy metabolism in cells. Compounds that share structural similarities with this compound have been shown to inhibit creatine kinase activity, indicating a possible application in metabolic disorders .
Q & A
Basic: What are the standard synthetic routes for this compound, and how are intermediates characterized?
Methodological Answer:
The synthesis typically involves:
- Step 1: Preparation of the azetidine-Boc-protected intermediate via tert-butoxycarbonyl (Boc) protection of azetidin-3-ol using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with a base like DMAP .
- Step 2: Coupling the Boc-azetidine moiety to 4-hydroxybenzoic acid using Mitsunobu conditions (e.g., DIAD, triphenylphosphine) or SN2 displacement under basic conditions (e.g., K₂CO₃ in acetone) .
- Step 3: Conversion to the potassium salt via neutralization with potassium hydroxide.
Characterization:
- NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry (e.g., azetidine C3-O linkage) and Boc protection .
- HPLC: Monitors purity (>95% by reverse-phase C18 column) .
- Mass Spectrometry: ESI-MS validates molecular weight (e.g., [M+K]⁺ expected at m/z 356.3 for C₁₅H₁₈KNO₅) .
Advanced: How can reaction conditions be optimized for coupling the azetidine to the benzoate ester?
Methodological Answer:
Key optimization parameters include:
- Solvent Selection: Polar aprotic solvents (e.g., DMF, acetone) enhance nucleophilic displacement. Evidence shows K₂CO₃ in acetone achieves >80% yield for analogous aryl-azetidine couplings .
- Temperature: Mild heating (40–60°C) balances reaction rate and side-product formation.
- Catalysis: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity in biphasic systems .
- Kinetic Analysis: Use in-situ FTIR or LC-MS to track intermediate consumption rates and identify rate-limiting steps .
Basic: What analytical techniques confirm structure and purity?
Methodological Answer:
- X-ray Crystallography: Resolves stereochemistry (e.g., azetidine ring puckering) but requires high-purity crystals .
- FTIR Spectroscopy: Identifies key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for Boc and benzoate) .
- Elemental Analysis: Validates potassium content (theoretical ~11% for C₁₅H₁₈KNO₅) .
Advanced: How can computational modeling predict biological interactions?
Methodological Answer:
- Molecular Dynamics (MD): Simulates ligand-receptor binding using force fields (e.g., AMBER) to assess azetidine flexibility and benzoate electrostatic interactions .
- Docking Studies: AutoDock Vina predicts binding affinities to targets like GPCRs or kinases, guided by the compound’s logP (~1.5) and PSA (~90 Ų) .
- QM/MM: Hybrid quantum mechanics/molecular mechanics evaluates hydrolysis stability of the Boc group in physiological pH .
Basic: How does the potassium ion affect physicochemical properties?
Methodological Answer:
- Solubility: Potassium salt enhances aqueous solubility (>50 mg/mL) compared to the free acid (<5 mg/mL), critical for in vitro assays .
- Stability: Reduces hygroscopicity vs. sodium analogs, as shown in related azetidine sulfinates .
- Ion Pairing: Ion chromatography (IC) confirms counterion stoichiometry .
Advanced: How to design kinetic studies for Boc hydrolysis under physiological conditions?
Methodological Answer:
- Buffer Systems: Use phosphate-buffered saline (PBS, pH 7.4) with LC-MS to quantify hydrolysis products (e.g., azetidin-3-ol) over time .
- Temperature Dependence: Arrhenius plots (10–37°C) determine activation energy (Eₐ) for Boc cleavage .
- Enzymatic Catalysis: Incubate with esterases (e.g., porcine liver) to mimic metabolic pathways .
Advanced: What strategies resolve data contradictions in biological activity assays?
Methodological Answer:
- Dose-Response Curves: Use Hill slope analysis to distinguish nonspecific binding (shallow slopes) from target-specific effects .
- Off-Target Screening: Profile against kinase panels (e.g., Eurofins DiscoverX) to identify confounding interactions .
- Metabolite Profiling: HR-MS/MS identifies degradation products that may contribute to observed bioactivity discrepancies .
Basic: How is stereochemical integrity maintained during synthesis?
Methodological Answer:
- Chiral HPLC: Separates enantiomers (e.g., Chiralpak AD-H column) to ensure >99% ee for the azetidine C3 center .
- Circular Dichroism (CD): Monitors optical activity changes during Boc deprotection .
Advanced: What in silico tools predict metabolic pathways?
Methodological Answer:
- SwissADME: Predicts phase I/II metabolism sites (e.g., benzoate ester hydrolysis, azetidine oxidation) .
- GLORYx: Maps potential glutathione adducts from electrophilic intermediates .
Basic: What are stability-indicating methods for long-term storage?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
